Mass Spectrometric Differentiation by Deuterium Labeling
Rabeprazole-d3 provides a definitive mass shift of +3 Da for the protonated molecular ion [M+H]⁺ compared to unlabeled rabeprazole, enabling unambiguous mass spectrometric discrimination in complex biological matrices . The unlabeled compound has an [M+H]⁺ m/z of 362.5, whereas Rabeprazole-d3 exhibits an [M+H]⁺ m/z of 365.5 [1]. This exact mass difference is the foundational requirement for its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays, as it allows the mass spectrometer to selectively monitor distinct precursor-to-product ion transitions for the analyte and internal standard without cross-interference [2].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) for [M+H]⁺ Ion |
|---|---|
| Target Compound Data | 365.5 (Δm/z = +3) |
| Comparator Or Baseline | Unlabeled Rabeprazole: 362.5 |
| Quantified Difference | +3 Da |
| Conditions | LC-MS/MS analysis of protonated molecular ions [M+H]⁺ |
Why This Matters
This +3 Da mass shift is the absolute prerequisite for achieving the necessary analytical specificity and accuracy in isotope dilution mass spectrometry, directly enabling precise quantification of rabeprazole in pharmacokinetic studies.
- [1] PubChem. (2026). Rabeprazole-d3 (Compound Summary). National Center for Biotechnology Information. CID 45040325. View Source
- [2] MedChemExpress. Rabeprazole-d3 sodium (LY307640-d3 sodium) Product Datasheet. Cat. No.: HY-B0656AS1. View Source
